molecular formula C9H12O3 B14635252 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate CAS No. 54460-34-3

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate

Katalognummer: B14635252
CAS-Nummer: 54460-34-3
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: VSTIIHOAMGINQO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclopentenone and is characterized by the presence of an acetate group attached to a cyclopentenone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate typically involves the reaction of cyclopentenone derivatives with ethyl acetate. One common method involves the use of a catalyst such as zinc chloride (ZnCl2) to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing inflammation .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2-(5-Oxocyclopent-1-en-1-yl)ethyl acetate is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its acetate group allows for easy modification, making it a versatile intermediate in organic synthesis .

Eigenschaften

CAS-Nummer

54460-34-3

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

2-(5-oxocyclopenten-1-yl)ethyl acetate

InChI

InChI=1S/C9H12O3/c1-7(10)12-6-5-8-3-2-4-9(8)11/h3H,2,4-6H2,1H3

InChI-Schlüssel

VSTIIHOAMGINQO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OCCC1=CCCC1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.